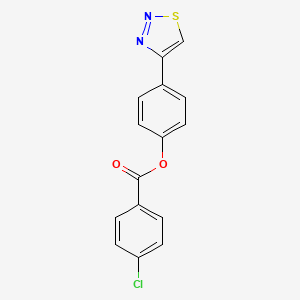

2,6-Dioxocyclohexanecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dioxocyclohexanecarbonitrile is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2,6-Dioxocyclohexanecarbonitrile consists of 7 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis such as NMR, HPLC, LC-MS, UPLC & more can be found in the documentation provided by chemical suppliers .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dioxocyclohexanecarbonitrile, such as its melting point, boiling point, and density, can be found in the documentation provided by chemical suppliers .Aplicaciones Científicas De Investigación

Organometallic Chemistry and Complex Synthesis

Research on 2,6-Dioxocyclohexanecarbonitrile has led to insights in organometallic chemistry. Yalpani et al. (1982) discovered that hexaethylidenecyclohexane, a related compound, reacts with chromium tricarbonyl-triacetonitrile to form complex structures useful in the synthesis of organic compounds (Yalpani et al., 1982).

Electrocatalysis

Ranganathan et al. (1999) studied the effects of various solvents including cyclohexane on the electrocatalysis properties of glassy carbon electrodes. This research has implications for understanding how 2,6-Dioxocyclohexanecarbonitrile might interact in similar electrochemical environments (Ranganathan et al., 1999).

Asymmetric Synthesis

Jang et al. (2015) developed an asymmetric synthetic protocol using 1,5-disubstituted 1-hydroxy-1,4-dien-3-ones and 2-alkylidenemalononitriles, which can lead to the creation of compounds structurally similar to 2,6-Dioxocyclohexanecarbonitrile. This process is important for synthesizing chiral cyclohexane analogs (Jang et al., 2015).

Catalytic Processes

The work by Fusco and Lattanzi (2011) on the synthesis of cyclohexanone derivatives through double Michael addition highlights the potential of 2,6-Dioxocyclohexanecarbonitrile in catalytic processes (Fusco & Lattanzi, 2011).

Anion Receptor Applications

Sessler et al. (2004) synthesized a diamidopyridinedipyrromethane macrocycle with high selectivity for specific anions. This research is relevant for understanding the binding properties of similar cyclic compounds like 2,6-Dioxocyclohexanecarbonitrile (Sessler et al., 2004).

Photocatalysis

Zhou et al. (2006) explored the photocatalytic properties of tricarbonyl(η5-cyclohexadienyl)manganese complexes, offering insights into the light-induced chemical reactions relevant to 2,6-Dioxocyclohexanecarbonitrile (Zhou et al., 2006).

Dioxygen Activation in Organic Synthesis

Rydel-Ciszek et al. (2023) investigated the use of dioxygen in the oxidation of cyclohexene, which relates to the potential applications of 2,6-Dioxocyclohexanecarbonitrile in similar oxidation reactions (Rydel-Ciszek et al., 2023).

Safety And Hazards

Propiedades

IUPAC Name |

2,6-dioxocyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-4-5-6(9)2-1-3-7(5)10/h5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSUSVSHXVOWDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dioxocyclohexanecarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,2,3,4-tetrahydronaphthalene-1-carboxylate](/img/structure/B2354196.png)

![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2354201.png)

![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2354204.png)

![Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2354205.png)